N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide
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Overview
Description
The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The furan ring and the benzenesulfonamide moiety are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring and the furan ring attached to each other through a methylene (-CH2-) group. The sulfonamide group would be attached to the piperidine ring through another methylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been explored for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations to evaluate their efficiency. Such studies underscore the importance of these compounds in corrosion science, contributing to the development of novel inhibitors with potential applications in protecting metal surfaces in industrial environments (Kaya et al., 2016).
Structural Characterization and Synthesis
Research into the structural characterization of methylbenzenesulfonamide CCR5 antagonists, including compounds with piperidine structures, has been significant in the pharmaceutical field. These studies aim at developing targeting preparations for preventing human HIV-1 infection, showcasing the compound's potential as a precursor in drug synthesis (Cheng De-ju, 2015).
PET Imaging Applications
Compounds with furan and piperidine components have been identified as effective PET radiotracers for targeting macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, offering a noninvasive tool for imaging reactive microglia and disease-associated neuroinflammation. This application is particularly relevant in researching neuropsychiatric disorders, contributing to the development of therapeutics and monitoring neuroinflammatory effects (Horti et al., 2019).
Crystal Structure Analysis
The analysis of isomorphous benzenesulfonamide crystal structures determined by intermolecular interactions provides insights into the structural aspects of compounds similar to the requested chemical. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Bats et al., 2001).
Synthesis and Pharmacological Evaluation
Research on the synthesis and pharmacological evaluation of novel derivatives, including those with furan and piperidine components, highlights the compound's relevance in drug discovery. These studies focus on exploring the potential of such compounds as inhibitors or agonists for specific biological targets, contributing to the identification of candidate compounds for further development into therapeutic agents (Oinuma et al., 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXCPLUGWYCAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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